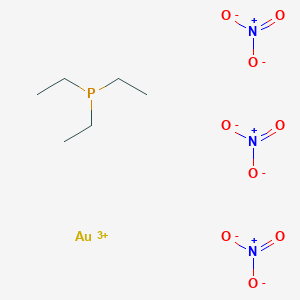
Triethylphosphine gold nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylphosphine gold nitrate is a coordination compound consisting of a gold(I) center coordinated to a triethylphosphine ligand and a nitrate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethylphosphine gold nitrate can be synthesized through the reaction of gold(I) chloride with triethylphosphine in the presence of a nitrate source. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol. The general reaction is as follows:
AuCl+PEt3+AgNO3→Au(PEt3)NO3+AgCl
where PEt₃ represents triethylphosphine.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the gold(I) center is oxidized to gold(III).
Reduction: The compound can be reduced back to gold(I) from gold(III) using reducing agents such as sodium borohydride.
Substitution: The triethylphosphine ligand can be substituted with other ligands, such as phosphines or thiolates, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various phosphines or thiolates in organic solvents.
Major Products Formed:
Oxidation: Gold(III) complexes.
Reduction: Gold(I) complexes.
Substitution: Gold complexes with different ligands.
Aplicaciones Científicas De Investigación
Triethylphosphine gold nitrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its anticancer properties, particularly in the treatment of certain types of cancer by inhibiting thioredoxin reductase, an enzyme involved in cellular redox balance.
Industry: Utilized in the development of advanced materials and nanotechnology, particularly in the synthesis of gold nanoparticles.
Mecanismo De Acción
The mechanism of action of triethylphosphine gold nitrate involves its interaction with cellular components. In biological systems, the compound can inhibit thioredoxin reductase, leading to an increase in reactive oxygen species and subsequent cell death. This mechanism is particularly relevant in its potential anticancer applications, where the inhibition of thioredoxin reductase disrupts the redox balance in cancer cells, leading to apoptosis.
Comparación Con Compuestos Similares
Auranofin: A gold(I) complex with a similar structure, used in the treatment of rheumatoid arthritis and investigated for its anticancer properties.
Chloro(triethylphosphine)gold(I): Another gold(I) complex with triethylphosphine, showing similar biological and pharmacological properties.
Uniqueness: Triethylphosphine gold nitrate is unique due to its nitrate anion, which can influence its solubility and reactivity compared to other gold(I) complexes. Its specific ligand environment and coordination geometry also contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
gold(3+);triethylphosphane;trinitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.Au.3NO3/c1-4-7(5-2)6-3;;3*2-1(3)4/h4-6H2,1-3H3;;;;/q;+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEUOTNJUPKAQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AuN3O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162035 |
Source


|
| Record name | Triethylphosphine gold nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14243-51-7 |
Source


|
| Record name | Triethylphosphine gold nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014243517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylphosphine gold nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














